2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound's structure features a pyrido[1,2-a]pyrimidin-4-one core, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 254.09 g/mol. This compound is classified as a heterocyclic organic compound due to its nitrogen-containing ring structure.
The synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps:
A notable method involves a copper-catalyzed reaction that facilitates the formation of C–N bonds, enabling efficient synthesis of multisubstituted derivatives of pyrido[1,2-a]pyrimidin-4-one under mild conditions .
The molecular structure of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one can be represented as follows:
The structure features a bromine atom at the 7-position and an aminomethyl group at the 2-position of the pyrido ring system. The compound appears as a solid powder at room temperature .
The compound participates in various chemical reactions typical of pyrido[1,2-a]pyrimidin-4-ones:
The mechanism of action for compounds like 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one often involves:
Research indicates that modifications to the pyrido[1,2-a]pyrimidin core can significantly affect biological activity and selectivity towards targets in cancer therapy and other diseases .
Key properties of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one include:
The compound's stability and reactivity make it suitable for further modifications and applications in medicinal chemistry. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize its structure and purity .
The primary applications of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one include:
Nitrogen-containing heterocyclic scaffolds serve as foundational architectures for >75% of FDA-approved pharmaceuticals, with pyrido[1,2-a]pyrimidin-4-one derivatives representing a pharmaceutically significant subclass. This bicyclic system combines the electronic properties of pyridine and pyrimidine rings, creating a planar, electron-deficient core that readily engages in π-π stacking interactions and hydrogen bonding with biological targets . The scaffold's synthetic versatility enables strategic substitution at C-2, C-7, and N-3 positions, facilitating rational drug design through structure-activity relationship (SAR) studies. Pharmaceutical applications span kinase inhibition, neuroprotective agents, and antimicrobial therapeutics, capitalizing on the ring system's ability to mimic purine bases in biological systems . The introduction of halogen atoms (particularly bromine) and functionalized alkyl chains (especially aminomethyl) transforms this privileged scaffold into targeted pharmacophores with enhanced bioactivity and drug-like properties.
Table 1: Key Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic Core | Representative Drugs | Therapeutic Targets | Pyrido-Pyrimidine Advantages |
---|---|---|---|
Pyrido[1,2-a]pyrimidin-4-one | Experimental compounds | Kinases, Neuroreceptors | Enhanced planar rigidity vs. monocyclic analogs |
Quinazoline | Gefitinib, Erlotinib | EGFR kinase | Improved solubility profile |
Purine | Tenofovir, Acyclovir | Viral enzymes | Tunable electronic distribution |
β-Carboline | Abecarnil | GABA receptors | Superior metabolic stability |
The strategic incorporation of bromine at the C-7 position introduces three critical advantages: 1) Significant heavy atom effect facilitating crystallographic studies, 2) Enhanced electron-withdrawing character activating adjacent sites for nucleophilic substitution (σₚ = +0.23, Hammett constant), and 3) Creation of a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1] [5]. This bromine-directed reactivity enables late-stage diversification critical for pharmaceutical lead optimization campaigns. Concurrently, the 2-(aminomethyl) side chain introduces a protonatable nitrogen (calculated pKₐ ~8.5-10.5) that enhances aqueous solubility at physiological pH while providing a functional handle for amide formation, Schiff base generation, or molecular scaffolding [7]. Quantum mechanical calculations reveal this substituent distorts the core ring system by ~15° from planarity, potentially enhancing selectivity for specific biological targets. The electron-donating aminomethyl group (σₘ = -0.16) electronically counters the bromine substituent, creating a push-pull system that influences dipole moment (calculated μ = 4.2-5.6 D) and membrane permeability [5].
Table 2: Substituent Effects on Pyrido[1,2-a]pyrimidin-4-one Core
Position | Substituent | Electronic Effect (σ) | Synthetic Utility | Biological Impact |
---|---|---|---|---|
C-2 | Aminomethyl (CH₂NH₂) | σₘ = -0.16 | Amide formation, Salt crystallization | Enhanced solubility, H-bond donation |
C-7 | Bromo | σₚ = +0.23 | Cross-coupling reactions | Steric blockade, Crystallography |
C-3 | Unsubstituted | - | Electrophilic substitution | Planar binding conformation |
N-1 | Carbonyl | σ = +0.45 | Hydrogen bond acceptor | Target recognition motif |
The therapeutic exploration of pyrido[1,2-a]pyrimidin-4-ones dates to the 1970s with early antimicrobial evaluations, but significant interest emerged following the 2015 patent WO2016086261A1 disclosing neuroprotective applications . This patent demonstrated that specific 2,7-disubstituted derivatives exhibited nanomolar affinity to neurodegenerative disease targets, positioning the scaffold as a viable CNS drug candidate. Synthetic methodology evolved concurrently: Early routes relied on condensation of 2-aminopyridines with β-ketoesters (yields: 30-45%), while contemporary approaches employ microwave-assisted cyclization and transition metal catalysis to construct the core efficiently (yields: 75-90%) [5] . The commercial availability of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7) from suppliers like BLD Pharm (225.04 g/mol, $1259.86/g) enabled rapid exploration of C-2 modifications [3] [4]. Key milestones include:
The current compound, 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, represents a strategic evolution combining C-7 bromination for synthetic versatility with C-2 aminomethylation for enhanced bioavailability and target engagement – positioning it as a multipurpose intermediate for next-generation therapeutics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4